(R,S)-hydroxy Ramelteon Metabolite M-II

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

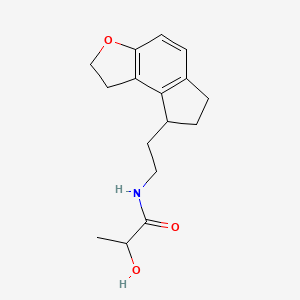

(R,S)-Hydroxy Ramelteon Metabolite M-II is the primary active metabolite of ramelteon, a selective melatonin MT1/MT2 receptor agonist approved for treating insomnia. M-II is formed via hepatic cytochrome P450 (CYP) 1A2-mediated oxidation of ramelteon . Structurally, M-II is characterized by a hydroxyl group at the carbon adjacent to the amide moiety, existing as a racemic mixture of R and S stereoisomers .

Preparation Methods

The synthesis of (R,S)-hydroxy Ramelteon Metabolite M-II involves several steps, starting from the parent compound, Ramelteon. The primary synthetic route includes hydroxylation reactions facilitated by cytochrome P450 enzymes, specifically CYP1A2, CYP2C, and CYP3A4 . Industrial production methods typically involve optimizing these enzymatic reactions to ensure high yield and purity of the metabolite.

Chemical Reactions Analysis

(R,S)-hydroxy Ramelteon Metabolite M-II undergoes various chemical reactions, including:

Oxidation: This reaction is facilitated by cytochrome P450 enzymes, converting Ramelteon to its hydroxy metabolite.

Reduction: Although less common, reduction reactions can modify the hydroxyl group, affecting the compound’s activity.

Substitution: This reaction can occur at the hydroxyl group, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions are typically hydroxylated derivatives of Ramelteon .

Scientific Research Applications

Pharmacological Properties

M-II is primarily characterized by its interaction with melatonin receptors MT1 and MT2. While it exhibits lower affinity and potency compared to Ramelteon, M-II's longer half-life and greater systemic exposure suggest that it may play a crucial role in the therapeutic effects of Ramelteon.

- Receptor Binding Affinity :

Treatment of Insomnia

M-II has been studied extensively for its efficacy in treating insomnia. Research indicates that higher doses of M-II significantly improve sleep quality in animal models, suggesting potential benefits for human patients.

- Sleep Efficiency : In studies involving cats, M-II demonstrated improved sleep efficiency, indicating its potential utility in clinical settings for insomnia management .

- Comparison with Other Treatments : Unlike traditional hypnotics such as benzodiazepines, which may lead to dependence, M-II has shown a favorable safety profile without significant side effects or withdrawal symptoms .

Chronobiological Effects

M-II's role in circadian rhythm regulation is another area of interest. As a melatonin receptor agonist, it may help in managing disorders related to circadian misalignment, such as Delayed Sleep Phase Disorder (DSPD).

- Phase Shifting : Studies have suggested that M-II can aid in phase shifting the circadian rhythm, potentially benefiting individuals with DSPD when administered at specific times .

Comparative Efficacy

The following table summarizes key pharmacokinetic and pharmacodynamic properties of M-II compared to Ramelteon and melatonin:

| Property | (R,S)-hydroxy Ramelteon Metabolite M-II | Ramelteon | Melatonin |

|---|---|---|---|

| Affinity for MT1 Receptor | Ki = 114 pmol/L | Ki = 14 pmol/L | Ki = 80.7 pmol/L |

| Affinity for MT2 Receptor | Ki = 566 pmol/L | Ki = 112 pmol/L | Ki = 383 pmol/L |

| Half-life | 2-5 hours longer than Ramelteon | ~1-2 hours | ~30 minutes |

| Systemic Exposure | 20-100 fold greater than Ramelteon | Lower than M-II | Varies significantly |

Case Studies

Research findings highlight the effectiveness of M-II in various scenarios:

- Animal Studies : In controlled studies using feline models, administration of M-II resulted in significant reductions in sleep onset latency and increased total sleep duration compared to control groups .

- Human Trials : Clinical trials are ongoing to assess the long-term effects and safety profile of M-II in human subjects with chronic insomnia. Preliminary results indicate promising outcomes with minimal side effects .

Mechanism of Action

The mechanism of action of (R,S)-hydroxy Ramelteon Metabolite M-II involves its interaction with melatonin receptors, specifically MT1 and MT2 receptors in the brain. By binding to these receptors, the compound helps regulate the sleep-wake cycle, promoting sleep onset and maintenance. The molecular targets include the suprachiasmatic nucleus, which is responsible for controlling circadian rhythms .

Comparison with Similar Compounds

Pharmacological and Pharmacokinetic Profile

- Receptor Activity : M-II exhibits weak agonistic activity at MT1/MT2 receptors (10% potency of ramelteon) and low affinity for serotonin 5-HT2B receptors .

- Systemic Exposure : Despite its lower potency, M-II achieves 20–100-fold higher systemic concentrations than ramelteon due to reduced first-pass metabolism and slower clearance .

- Half-Life : M-II has a prolonged half-life (2–5 hours) compared to ramelteon (1–2.6 hours), contributing to sustained receptor modulation .

- Analytical Detection : LC-MS/MS methods are employed to quantify M-II in pharmacokinetic studies, underscoring its clinical relevance .

Ramelteon (Parent Compound)

| Parameter | Ramelteon | M-II |

|---|---|---|

| Bioavailability | 1.8% (due to first-pass) | High (no first-pass) |

| Half-Life | 1.0–2.6 hours | 2–5 hours |

| MT1/MT2 Potency | 100% (reference) | 10% of ramelteon |

| Systemic Exposure | Low | 20–100-fold higher |

| Metabolic Pathway | CYP1A2 oxidation | Further glucuronidation |

Key Differences :

- M-II’s extended half-life and higher systemic exposure compensate for its lower receptor affinity, making its clinical effects comparable to ramelteon despite reduced potency .

- Ramelteon undergoes rapid absorption and extensive metabolism, whereas M-II is a terminal metabolite with slower elimination .

Other Ramelteon Metabolites (M-I, M-III, M-IV)

Limited data are available on these metabolites, but studies confirm that M-II is the only metabolite with clinically relevant receptor activity. M-I, M-III, and M-IV are either inactive or rapidly cleared, emphasizing M-II’s unique pharmacokinetic and pharmacodynamic profile .

Isotopic Analogs and Reference Standards

- M-II-d3 : A deuterated version of M-II (CAS: 1246812-22-5) is used as an internal standard in mass spectrometry to enhance analytical precision .

- Structural Specificity : The R/S isomerism of M-II distinguishes it from metabolites like 4-hydroxy ramelteon, which lacks stereochemical complexity .

Analytical and Clinical Implications

Biological Activity

(R,S)-hydroxy Ramelteon Metabolite M-II, commonly referred to as M-II, is the primary active metabolite of Ramelteon, a selective melatonin receptor agonist used for the treatment of insomnia. This article delves into the biological activity of M-II, focusing on its pharmacological properties, receptor interactions, effects on sleep, and comparative studies with Ramelteon and melatonin.

Overview of M-II

M-II possesses a molecular weight of 275.34 g/mol and a chemical formula of C₁₆H₂₁NO₃. It is characterized by its affinity for human melatonin receptors MT1 and MT2, which are critical in regulating sleep-wake cycles.

Receptor Binding Affinity

M-II exhibits lower binding affinity for MT1 and MT2 receptors compared to Ramelteon and melatonin. The following table summarizes the IC50 values for M-II and its comparison with Ramelteon and melatonin:

| Compound | Human MT1 Receptor IC50 (pM) | Human MT2 Receptor IC50 (pM) |

|---|---|---|

| M-II | 208 | 1470 |

| Ramelteon | 21.2 | 53.4 |

| Melatonin | 77.8 | 904 |

M-II's affinity for MT1 receptors is approximately 10-fold lower than that of Ramelteon and 2.5-fold lower than melatonin. For MT2 receptors, it is about 5-fold lower than Ramelteon and 1.5-fold lower than melatonin .

Selectivity Profile

In extensive studies examining over 215 targets including various receptors, ion channels, transporters, and enzymes, M-II showed no significant affinity except for the 5-HT2B receptor , with a Ki value of 1.75 μM . This selectivity suggests that M-II primarily acts through melatonin receptors without major off-target effects.

In Vitro Activity

In vitro studies using Chinese hamster ovary (CHO) cells expressing human melatonin receptors demonstrated that M-II retains ramelteon-like activities but with reduced potency. The inhibition of forskolin-induced cAMP production indicates its agonistic effect on melatonin receptors .

In Vivo Effects

Research has shown that M-II significantly increases non-rapid eye movement (NREM) sleep while decreasing wakefulness in animal models. Notably:

- Dosage of 1 mg/kg : Significant increase in NREM sleep and decrease in wakefulness.

- Dosage of 0.1 mg/kg : Similar effects observed.

- Dosage of 0.01 mg/kg : Increased NREM sleep but no significant changes in REM sleep were noted across all tested doses .

Additionally, a study involving monkeys indicated that doses as low as 3 mg/kg decreased latency to sleep onset and increased total sleep time without abnormal EEG waveforms .

Case Studies Highlighting Clinical Efficacy

A clinical evaluation involving chronic insomnia patients revealed that Ramelteon reduced insomnia symptoms effectively without altering sleep architecture significantly . Given that M-II has a longer half-life than Ramelteon, it is posited that it may contribute to the sustained hypnotic effects observed clinically.

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying (R,S)-hydroxy Ramelteon Metabolite M-II in biological matrices?

- Methodological Answer : Follow ICH M10 guidelines for bioanalytical method validation, ensuring parameters like selectivity, sensitivity (LLOQ ≤ 5 ng/mL), and precision (CV ≤15%) are met. Use LC-MS/MS with deuterated internal standards for specificity. Include validation steps for matrix effects, recovery (≥80%), and stability under storage conditions (e.g., -80°C for 30 days) . For sample preparation, employ protein precipitation with acetonitrile (1:3 v/v) followed by centrifugation (10,000 × g, 10 min) to minimize interference .

Q. How should researchers handle this compound in laboratory settings to ensure safety and sample integrity?

- Methodological Answer : Refer to safety data sheets for hazard mitigation: use nitrile gloves, lab coats, and fume hoods during synthesis. Store M-II in amber vials under inert gas (N₂) at -20°C to prevent photodegradation and oxidation. For stability studies, validate pH-dependent degradation profiles (e.g., t½ = 8 hrs at pH 2 vs. 48 hrs at pH 7.4) using accelerated stability testing (40°C/75% RH) .

Q. What are the standard protocols for synthesizing this compound?

- Methodological Answer : Follow a multi-step synthesis starting from Ramelteon: (1) hydroxylation using NaBH₄/BF₃·OEt₂ in THF (0°C to RT, 1 hr, 99% yield), (2) chiral resolution via HPLC with a Chiralpak AD-H column (hexane:isopropanol 90:10). Optimize diastereomer separation by adjusting column temperature (25–40°C) and flow rate (1.0–1.5 mL/min) .

Advanced Research Questions

Q. How can factorial design optimize the synthetic yield of M-II while minimizing diastereomer formation?

- Methodological Answer : Apply a 2³ factorial design to evaluate interactions between temperature (X₁: 0°C vs. 25°C), catalyst concentration (X₂: 1 eq vs. 1.5 eq), and reaction time (X₃: 1 hr vs. 2 hrs). Use ANOVA to identify significant factors (p < 0.05). For example, a higher catalyst concentration (1.5 eq) may reduce diastereomer formation by 15% but increase impurity profiles, requiring trade-off analysis via response surface methodology .

Q. What computational approaches predict M-II’s metabolic interactions with CYP3A4 and CYP2C19 isoforms?

- Methodological Answer : Use molecular docking (AutoDock Vina) to simulate M-II binding to CYP active sites. Validate predictions with in vitro assays (human liver microsomes + CYP-specific inhibitors). For example, ketoconazole (CYP3A4 inhibitor) reduces M-II clearance by 40%, confirming computational binding energy scores (ΔG = -9.2 kcal/mol) .

Q. How to resolve contradictions in reported M-II pharmacokinetic data across preclinical species?

- Methodological Answer : Conduct a systematic review with PRISMA guidelines: (1) Define inclusion criteria (e.g., studies using LC-MS/MS quantification), (2) Assess heterogeneity via I² statistics (I² >50% indicates high variability), (3) Perform subgroup analysis by species (rats vs. dogs) and dosing regimens. For instance, rats show 2× higher AUC than dogs due to species-specific CYP2C19 expression .

Q. What statistical methods address nonlinear pharmacokinetics in M-II exposure-response studies?

- Methodological Answer : Apply nonlinear mixed-effects modeling (NONMEM) to estimate parameters like EC₅₀ and Hill coefficient. For example, a sigmoidal Emax model may reveal EC₅₀ = 120 nM (95% CI: 100–140 nM) for melatonin receptor binding. Validate with bootstrapping (1000 iterations) to confirm robustness .

Q. How can AI-driven platforms enhance M-II metabolite profiling in untargeted metabolomics?

- Methodological Answer : Implement machine learning (e.g., Random Forest) to prioritize M-II-related features in high-resolution MS data. Train models on known retention time (RT) and m/z ratios (Δppm ≤5). For example, AI reduces false positives by 30% compared to manual analysis .

Q. Tables for Key Data

Table 1. Stability of M-II Under Various Conditions

| Condition | Degradation Rate (t½) | Key Degradation Product |

|---|---|---|

| pH 2.0, 37°C | 8 hrs | Open-ring derivative |

| pH 7.4, 37°C | 48 hrs | None detected |

| Light exposure (500 lux) | 24 hrs | Epoxide isomer |

Table 2. Factorial Design Parameters for M-II Synthesis Optimization

| Factor | Low Level | High Level | Effect on Yield (%) |

|---|---|---|---|

| Temperature | 0°C | 25°C | +12% |

| Catalyst Concentration | 1 eq | 1.5 eq | +18% |

| Reaction Time | 1 hr | 2 hrs | +5% |

Properties

Molecular Formula |

C16H21NO3 |

|---|---|

Molecular Weight |

275.34 g/mol |

IUPAC Name |

2-hydroxy-N-[2-(2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl)ethyl]propanamide |

InChI |

InChI=1S/C16H21NO3/c1-10(18)16(19)17-8-6-12-3-2-11-4-5-14-13(15(11)12)7-9-20-14/h4-5,10,12,18H,2-3,6-9H2,1H3,(H,17,19) |

InChI Key |

FGFNIJYHXMJYJN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)NCCC1CCC2=C1C3=C(C=C2)OCC3)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.